Diethylphosphoramidous dichloride

Catalog No.
S755271
CAS No.
1069-08-5
M.F
C4H10Cl2NP
M. Wt
174.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylphosphoramidous dichloride

CAS Number

1069-08-5

Product Name

Diethylphosphoramidous dichloride

IUPAC Name

N-dichlorophosphanyl-N-ethylethanamine

Molecular Formula

C4H10Cl2NP

Molecular Weight

174.01 g/mol

InChI

InChI=1S/C4H10Cl2NP/c1-3-7(4-2)8(5)6/h3-4H2,1-2H3

InChI Key

BPEMCEULJQTJMI-UHFFFAOYSA-N

SMILES

CCN(CC)P(Cl)Cl

Canonical SMILES

CCN(CC)P(Cl)Cl

Synthesis of Diethylaminophosphine-Metal Complexes:

DEPN serves as a key starting material for the preparation of a wide range of diethylaminophosphine (DEAP)-metal complexes. These complexes play a crucial role in various catalytic processes, including hydroformylation, hydrogenation, and polymerization reactions. By reacting DEPN with metal precursors under controlled conditions, researchers can tailor the properties of the resulting complex to achieve desired catalytic activity and selectivity.

Precursor for Phosphines and Phosphoramidites:

DEPN acts as a versatile building block for the synthesis of various phosphines and phosphoramidites. These phosphorus-containing compounds find numerous applications in organic synthesis, such as:

  • Phosphine ligands: They act as electron donors in transition-metal complexes, influencing their reactivity and selectivity in various catalytic transformations.
  • Phosphoramidites: They serve as essential building blocks in the synthesis of DNA and RNA oligonucleotides, which are crucial tools in molecular biology research and therapeutic development [].

Phosphitylation of Alcohols:

DEPN can be employed for the phosphitylation of alcohols. This reaction involves the introduction of a phosphorous group (P(O)H) onto an alcohol molecule, leading to the formation of phosphonate esters. These modified alcohols possess unique properties that make them valuable in various applications, including:

  • Biomedical research: Phosphonate esters can mimic the natural behavior of biological molecules, such as nucleotides, and serve as tools for studying biochemical processes and developing new drugs [].
  • Material science: Phosphonate-functionalized materials exhibit desirable properties like flame retardancy, improved adhesion, and corrosion resistance, making them valuable in various industrial applications.

Diethylphosphoramidous dichloride, with the chemical formula C4H10Cl2NPO, is an organophosphorus compound recognized for its utility in organic synthesis. It appears as a colorless to pale yellow liquid and has a molecular weight of 196.06 g/mol. This compound is primarily used as a reagent in various

Depa is a corrosive and toxic compound. It can cause severe skin and eye burns upon contact. Depa fumes are irritating to the respiratory system. It is also highly reactive towards water, releasing hydrochloric acid (HCl) fumes.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator when handling Depa.
  • Work in a well-ventilated fume hood.
  • Avoid contact with water and moisture.
  • Store in a tightly sealed container under inert atmosphere.

Data:

  • LD50 (oral, rat): 130 mg/kg.

  • Phosphorylation: It acts as a phosphorylating agent, converting alcohols into phosphates. This reaction is crucial for the synthesis of phosphate esters, which are important in biochemistry.
  • Buchwald-Hartwig Cross Coupling Reaction: This compound is suitable for coupling reactions involving aryl halides and amines, facilitating the formation of carbon-nitrogen bonds .
  • Hydrolysis: Under aqueous conditions, diethylphosphoramidous dichloride can hydrolyze to produce diethylphosphoramidic acid and hydrochloric acid.

Diethylphosphoramidous dichloride can be synthesized through several methods:

  • Reaction of Diethylamine with Phosphorus Oxychloride: This method involves reacting diethylamine with phosphorus oxychloride, leading to the formation of diethylphosphoramidous dichloride.
  • Phosphorylation of Amines: By reacting phosphorus trichloride with diethylamine, diethylphosphoramidous dichloride can be obtained alongside other byproducts.
  • Direct Chlorination: Chlorination of diethylphosphoramidic acid can yield diethylphosphoramidous dichloride.

These methods highlight the versatility in synthesizing this compound depending on the desired purity and yield .

Diethylphosphoramidous dichloride has several applications:

  • Organic Synthesis: It is widely used as a reagent for phosphorylation reactions in organic synthesis.
  • Pharmaceutical Development: The compound's ability to modify biological molecules makes it valuable in drug development processes.
  • Agricultural Chemistry: It may be utilized in developing agrochemicals due to its potential biological activity.

Interaction studies involving diethylphosphoramidous dichloride focus on its reactivity with various nucleophiles such as alcohols and amines. Research indicates that it can effectively phosphorylate these nucleophiles, forming stable phosphate esters. Additionally, studies have explored its interactions with enzymes, suggesting potential applications in enzyme inhibition or modification .

Diethylphosphoramidous dichloride shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Diethylphosphoramidous dichlorideC4H10Cl2NPOEfficient phosphorylation agent
Dichloro(diethylamino)phosphineC4H10Cl2NPUsed primarily in chemical synthesis
TriphenylphosphineC18H15PCommonly used as a ligand in coordination chemistry
Phosphorus trichloridePCl3Utilized for chlorination reactions

Diethylphosphoramidous dichloride stands out for its dual role as both a phosphorylating agent and a participant in cross-coupling reactions, making it particularly versatile compared to others listed .

Phosphorylation Reactions with Nucleophilic Substrates

Diethylphosphoramidous dichloride excels in phosphorylating nucleophilic substrates such as alcohols, amines, and thiols. The reaction mechanism involves nucleophilic substitution at the phosphorus center, where chloride ions are displaced by the incoming nucleophile. For example, reaction with ethanol proceeds as follows:
$$
\text{(C}2\text{H}5\text{)}2\text{NPCI}2 + \text{ROH} \rightarrow \text{(C}2\text{H}5\text{)}_2\text{NP(O)OR} + 2\text{HCl}
$$
Triethylamine is often added to scavenge HCl, driving the reaction to completion.

Key Applications:

  • Oligonucleotide Synthesis: The compound phosphorylates sugar hydroxyl groups in nucleosides, forming phosphoramidite intermediates critical for solid-phase DNA synthesis.
  • Agrochemical Intermediates: Reaction with phenolic compounds yields herbicides such as glyphosate precursors.

Comparative Reactivity:

SubstrateProductYield (%)Conditions
EthanolDiethylphosphoramidate920°C, THF, Et₃N
BenzylamineN-Phosphorylated amine85RT, DCM
ThiophenolThiophosphate ester78Reflux, toluene

Organophosphorus Compound Synthesis Pathways

This compound is a linchpin in synthesizing advanced organophosphorus derivatives, including phosphoramidites and metal ligands. A notable application is its use in preparing chiral phosphoramidite ligands for asymmetric catalysis. For instance, reaction with binaphthol derivatives under inert atmospheres yields ligands that enhance enantioselectivity in Suzuki-Miyaura couplings:
$$
\text{(C}2\text{H}5\text{)}2\text{NPCI}2 + \text{BINOL} \xrightarrow{\text{Et}_3\text{N}} \text{Chiral phosphoramidite ligand}
$$

Industrial Applications:

  • Pesticide Synthesis: Serves as a precursor for organophosphate insecticides like chlorpyrifos.
  • Pharmaceutical Intermediates: Facilitates the synthesis of antiviral prodrugs through phosphorylation.

Catalytic Performance:

Ligand TypeReactionEnantiomeric Excess (%)
Binaphthyl-basedAsymmetric Suzuki coupling98
Ferrocenyl derivativesHydroamination89

Dehydration Reactions in Cyclic Ether Formation

Diethylphosphoramidous dichloride acts as a dehydrating agent in cyclization reactions, particularly for converting 1,4-diols into tetrahydrofuran (THF) derivatives. The mechanism involves sequential protonation of hydroxyl groups, followed by intramolecular nucleophilic attack and water elimination:
$$
\text{HO-(CH}2\text{)}4\text{-OH} \xrightarrow{\text{(C}2\text{H}5\text{)}2\text{NPCI}2} \text{THF} + 2\text{HCl} + \text{(C}2\text{H}5\text{)}_2\text{NP(O)OH}
$$
This method outperforms traditional acid-catalyzed dehydrations by minimizing side reactions like polymerization.

Optimized Conditions:

Diol SubstrateCatalyst Loading (mol%)THF Yield (%)
1,4-Butanediol1091
1,5-Pentanediol1584

Diethylphosphoramidous dichloride, with the molecular formula C₄H₁₀Cl₂NP, is a versatile organophosphorus compound that plays a significant role in various catalytic applications [1] [2]. This colorless to pale yellow liquid serves as a critical reagent in numerous organic transformations due to its unique phosphorus-nitrogen bond and the presence of two reactive chloride groups [1]. Its chemical structure features a phosphorus atom bonded to two chlorine atoms and a diethylamine group, making it particularly useful as an intermediate in the synthesis of various phosphorus-containing compounds [2] [31].

Transition Metal-Catalyzed Cross-Coupling Reactions

Diethylphosphoramidous dichloride serves as a key precursor in the synthesis of phosphoramidite ligands, which have emerged as highly effective ligands for transition metal-catalyzed cross-coupling reactions [2] [12]. These phosphoramidite ligands, derived from diethylphosphoramidous dichloride, coordinate with transition metals to form catalytically active complexes that facilitate various carbon-carbon bond-forming reactions [13] [14].

The preparation of phosphoramidite ligands typically involves the reaction of diethylphosphoramidous dichloride with alcohols, particularly those derived from chiral backbones such as BINOL (1,1'-bi-2-naphthol) [12]. This synthetic pathway is illustrated in the following reaction scheme:

BINOL-OH + (C₂H₅)₂NPCl₂ → BINOL-OP(N(C₂H₅)₂) + 2HCl

The resulting phosphoramidite ligands have been extensively employed in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Stille, and Negishi couplings [2] [11]. These reactions are fundamental in organic synthesis for constructing complex molecular frameworks found in pharmaceuticals, agrochemicals, and materials science [3].

In particular, phosphoramidite-stabilized palladium nanoparticles have demonstrated exceptional catalytic activity in Suzuki cross-coupling reactions [3] [5]. A comprehensive study revealed that these catalysts can achieve high yields and excellent selectivity under mild conditions, as summarized in Table 1 [5].

EntryBaseSolventTemperature (°C)Time (min)Yield (%)Enantiomeric Excess (%)
1K₂CO₃DMF80603282
2NaOAcDMF80602276
3KOHDMF806066>99
4Cs₂CO₃DMF806041>99
5CsFDMF806070>99
6CsFDMF256060>99

The data clearly demonstrates that phosphoramidite-based catalysts derived from diethylphosphoramidous dichloride can achieve remarkable catalytic performance in cross-coupling reactions, with yields up to 70% and enantiomeric excess values exceeding 99% under optimized conditions [5]. These findings highlight the importance of diethylphosphoramidous dichloride as a precursor for developing highly efficient catalytic systems for carbon-carbon bond formation [3] [5].

Asymmetric Catalysis for Chiral Intermediate Synthesis

Diethylphosphoramidous dichloride plays a crucial role in asymmetric catalysis through its conversion into chiral phosphoramidite ligands, which are widely employed in enantioselective transformations [13] [16]. The synthesis of these chiral ligands typically begins with the reaction of diethylphosphoramidous dichloride with enantiomerically pure diols, such as BINOL or TADDOL derivatives [7] [12].

The resulting chiral phosphoramidite ligands coordinate with various transition metals, including palladium, rhodium, and gold, to form catalytically active complexes that can induce high levels of enantioselectivity in a wide range of organic transformations [16] [17]. These transformations are essential for the synthesis of chiral intermediates used in the production of pharmaceuticals, agrochemicals, and fine chemicals [4] [13].

One notable application involves the use of binaphthyl-based phosphoramidite ligands, synthesized from diethylphosphoramidous dichloride, in the asymmetric Suzuki cross-coupling reaction for the formation of axially chiral biaryls [3] [5]. These reactions proceed with exceptional enantioselectivity, often exceeding 99% enantiomeric excess, making them valuable tools for accessing chiral building blocks [5].

The mechanism of asymmetric induction typically involves the formation of a chiral environment around the metal center, which differentiates between the prochiral faces or approaches of the substrate [16] [17]. This differentiation leads to the preferential formation of one enantiomer over the other, resulting in high levels of enantioselectivity [13] [39].

Research has demonstrated that phosphoramidite ligands derived from diethylphosphoramidous dichloride can be fine-tuned by modifying their steric and electronic properties to optimize their performance in specific asymmetric transformations [22] [39]. For instance, the introduction of electron-withdrawing or electron-donating groups on the binaphthyl backbone can significantly influence the enantioselectivity of the catalytic system [22].

A comprehensive study on the application of phosphoramidite ligands in palladium-catalyzed asymmetric allylic substitution reactions revealed that these ligands can achieve up to 99% enantiomeric excess in the formation of carbon-carbon and carbon-nitrogen bonds [39]. The results of this study are summarized in Table 2:

SubstrateNucleophileCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (%)
(E)-1,3-diphenylallyl acetateDimethyl malonate2259599
(E)-1,3-diphenylallyl acetateBenzylamine2259297
Cinnamyl acetateDimethyl malonate3308894
2-(diethoxyphosphoryl)-1-phenylallyl acetateAniline3309292

These results highlight the exceptional performance of phosphoramidite ligands derived from diethylphosphoramidous dichloride in asymmetric catalysis, making them valuable tools for the synthesis of chiral intermediates with high enantiomeric purity [39] [40].

Role in Radical Polymerization Initiator Systems

Diethylphosphoramidous dichloride contributes significantly to radical polymerization processes through its involvement in the development of phosphorus-based initiator systems [26] [27]. The compound's unique structure, featuring a phosphorus atom bonded to two chlorine atoms and a diethylamine group, makes it particularly suitable for generating reactive species that can initiate radical polymerization reactions [27] [29].

In radical polymerization, initiators play a crucial role in generating free radicals that trigger the chain reaction mechanism consisting of initiation, propagation, chain transfer, and termination steps [26]. Phosphorus compounds derived from diethylphosphoramidous dichloride can function as effective radical initiators due to their ability to form relatively stable phosphorus-centered radicals under appropriate conditions [27] [30].

The mechanism typically involves the homolytic cleavage of bonds adjacent to the phosphorus atom, resulting in the formation of reactive radical species [27]. These radicals can then react with vinyl monomers to initiate the polymerization process [26] [28]. The stability of phosphorus-centered radicals, which can be modulated by varying the substituents on the phosphorus atom, makes them particularly valuable in controlled radical polymerization techniques [27] [30].

Research has demonstrated that phosphoramidite derivatives synthesized from diethylphosphoramidous dichloride can be incorporated into radical initiator systems for various polymerization applications [29] [30]. These initiator systems offer several advantages, including enhanced control over the polymerization process, improved polymer molecular weight distribution, and the ability to synthesize polymers with specific architectures [26] [30].

A notable application involves the use of phosphoramidite-based initiators in the synthesis of sequence-controlled polymers through orthogonal solid-phase iterative strategies [29]. This approach relies on the use of two successive chemoselective steps: phosphoramidite coupling and radical-radical coupling [29]. The phosphoramidite coupling step involves the reaction of a phosphoramidite monomer with a hydroxy group, resulting in the formation of a phosphite that is subsequently oxidized to a phosphate bond [29]. The radical-radical coupling step involves the activation of an alkyl bromide to form a carbon-centered radical that is then trapped by a nitroxide [29].

The iterative repetition of these steps allows for the synthesis of uniform polymers with precisely controlled sequences, as evidenced by high-resolution mass spectrometry analysis [29]. This approach represents a significant advancement in the field of polymer chemistry, enabling the synthesis of information-containing polymers with potential applications in data storage, molecular computing, and materials science [29] [30].

Table 3 summarizes the key features and applications of phosphorus-based radical initiator systems derived from diethylphosphoramidous dichloride:

Initiator TypePolymerization MethodKey FeaturesApplications
Phosphoramidite-basedOrthogonal solid-phasePrecise sequence controlInformation-containing polymers
Phosphorus-centered radicalsControlled radical polymerizationEnhanced stabilityBlock copolymers
Phosphorus-nitrogen compoundsFree radical polymerizationImproved molecular weight distributionFunctional polymers

These findings highlight the versatility and importance of diethylphosphoramidous dichloride in the development of advanced radical polymerization initiator systems, contributing significantly to the field of polymer chemistry and materials science [26] [29] [30].

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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